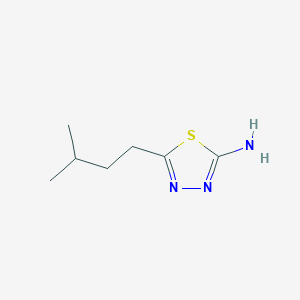

5-(3-Methylbutyl)-1,3,4-thiadiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylbutyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-5(2)3-4-6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYGJEMOZAPTBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 3 Methylbutyl 1,3,4 Thiadiazol 2 Amine and Analogs

Cyclization Strategies for the 1,3,4-Thiadiazole-2-amine Ring System

The formation of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold is a critical step in the synthesis of the target compound and its analogs. Several cyclization strategies have been refined to improve yield, efficiency, and safety.

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate isolation and purification. A prominent one-pot method for synthesizing 2-amino-1,3,4-thiadiazoles involves the reaction between a carboxylic acid and thiosemicarbazide (B42300). nih.govmdpi.com This approach avoids the use of toxic additives like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov One such method utilizes polyphosphate ester (PPE) as a mild additive and cyclodehydrating agent. nih.govresearchgate.netnih.gov The reaction proceeds through the acylation of thiosemicarbazide by the carboxylic acid, followed by cyclodehydration to form the thiadiazole ring. nih.gov For instance, the reaction of thiosemicarbazide with various carboxylic acids in the presence of PPE has been shown to produce the corresponding 2-amino-1,3,4-thiadiazoles. researchgate.netnih.gov To synthesize the title compound, 4-methylpentanoic acid would be the required carboxylic acid derivative.

Another efficient one-pot method employs trimethylsilyl (B98337) isothiocyanate (TMSNCS) with carboxylic acid hydrazides. rsc.org This process involves the in situ preparation of thiosemicarbazides, which then undergo cyclodehydration under acidic conditions to yield 2-amino-1,3,4-thiadiazoles in high yields. rsc.org

Table 1: Comparison of One-Pot Synthetic Methods

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| PPE-Mediated | Thiosemicarbazide, Carboxylic Acid, Polyphosphate Ester (PPE) | Avoids toxic additives like POCl₃/SOCl₂; proceeds in three steps within one pot. | researchgate.net, nih.gov |

Oxidative cyclization offers another effective route to the 2-amino-1,3,4-thiadiazole ring system. This method typically starts from thiosemicarbazones, which are condensation products of thiosemicarbazide and an appropriate aldehyde. organic-chemistry.orgnih.gov Molecular iodine (I₂) has emerged as a practical and eco-friendly oxidizing agent for this transformation. organic-chemistry.orgnih.gov

The synthesis involves a transition-metal-free sequential condensation of thiosemicarbazide with an aldehyde, followed by I₂-mediated oxidative C-S bond formation. acs.orgnih.govresearchgate.net This process is compatible with a wide range of aldehydes, including aliphatic ones, which would be necessary for incorporating the 3-methylbutyl group (using 4-methylpentanal). acs.orgnih.gov The reaction is often carried out in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as 1,4-dioxane. researchgate.net This methodology is noted for its efficiency, scalability, and avoidance of harsh reaction conditions. organic-chemistry.orgacs.org

Table 2: I₂-Mediated Oxidative Cyclization of Thiosemicarbazones

| Starting Materials | Oxidizing System | Key Advantages | Reference |

|---|---|---|---|

| Thiosemicarbazide, Aldehyde | I₂ / K₂CO₃ | Transition-metal-free, scalable, compatible with aliphatic aldehydes, mild conditions. | organic-chemistry.org, acs.org, researchgate.net |

Acid-catalyzed cyclodehydration is a classical and widely used method for the synthesis of 1,3,4-thiadiazoles. This approach typically involves the cyclization of acylthiosemicarbazides, which are intermediates formed from the reaction of an acid hydrazide with an isothiocyanate or by acylating thiosemicarbazide. derpharmachemica.com Strong acids are commonly employed as dehydrating agents to facilitate the ring closure.

Commonly used reagents for this cyclodehydration include cold concentrated sulfuric acid (H₂SO₄) and phosphorus oxychloride (POCl₃). derpharmachemica.commdpi.comjocpr.com The mechanism involves the protonation of the acylthiosemicarbazide intermediate, followed by intramolecular nucleophilic attack and subsequent dehydration to yield the aromatic 1,3,4-thiadiazole (B1197879) ring. sbq.org.br For the synthesis of 5-(3-methylbutyl)-1,3,4-thiadiazol-2-amine, this would involve the cyclization of 1-(4-methylpentanoyl)thiosemicarbazide.

Table 3: Common Reagents for Acid-Catalyzed Cyclodehydration

| Reagent | Substrate | Description | Reference |

|---|---|---|---|

| Concentrated H₂SO₄ | Acylthiosemicarbazides | A strong dehydrating agent used for cyclization at low temperatures. | derpharmachemica.com |

Functionalization and Derivatization Strategies at the 5-Position of the 1,3,4-Thiadiazole Ring

The substituent at the 5-position of the 1,3,4-thiadiazole ring plays a crucial role in defining the molecule's properties. The synthetic strategies for 2-amino-1,3,4-thiadiazoles are inherently designed to introduce this diversity.

The incorporation of the 3-methylbutyl group, or other aliphatic substituents, at the 5-position is achieved by selecting the appropriate starting material. The structure of the R-group in the final 5-R-1,3,4-thiadiazol-2-amine is determined by the precursor used in the cyclization reaction.

Using Carboxylic Acids or Their Derivatives: In one-pot syntheses involving thiosemicarbazide, the choice of the carboxylic acid (R-COOH) directly dictates the substituent at the 5-position. nih.gov To obtain this compound, one would use 4-methylpentanoic acid.

Using Aldehydes: In methods proceeding via a thiosemicarbazone intermediate, the aldehyde (R-CHO) provides the carbon atom and the substituent for the 5-position. acs.orgnih.gov The synthesis of the target compound would require 4-methylpentanal.

These methods offer a straightforward and direct way to introduce a wide variety of aliphatic chains onto the thiadiazole ring, making them highly versatile for creating libraries of analogs. organic-chemistry.org

The 2-amino group on the 1,3,4-thiadiazole ring is a key site for post-synthetic modification, allowing for the creation of a wide array of derivatives. researchgate.netnih.govnih.gov The reactivity of this primary amine group enables various functionalization reactions.

A common modification is the acylation of the amino group to form amides. For example, 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) can be acetylated with acetic anhydride (B1165640) or coupled with various acid chlorides in the presence of a base to yield the corresponding N-(5-phenyl-1,3,4-thiadiazol-2-yl)amides. mdpi.com This strategy can be directly applied to this compound to generate a series of amide derivatives by reacting it with different acylating agents. This derivatization is significant as it can modulate the compound's physicochemical and biological properties. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches for 1,3,4-Thiadiazole Derivatives

The growing emphasis on environmental stewardship in chemical synthesis has propelled the adoption of green chemistry principles. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 1,3,4-thiadiazole derivatives, traditional methods often involve hazardous reagents, harsh reaction conditions, long reaction times, and the use of volatile organic solvents. proquest.comresearchgate.net Consequently, significant research has been directed towards developing more sustainable and eco-friendly synthetic protocols. researchgate.netnanobioletters.com These modern approaches, including microwave-assisted synthesis, ultrasound irradiation, and one-pot multicomponent reactions, offer significant advantages in terms of efficiency, safety, and environmental impact. nanobioletters.comisca.in

One of the most prominent green techniques employed for synthesizing 1,3,4-thiadiazole derivatives is microwave-assisted organic synthesis (MAOS) . nih.gov Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes. proquest.comresearchgate.netproquest.com This efficiency leads to higher product yields and can minimize the formation of byproducts. researchgate.net For instance, the synthesis of various 2-amino-5-substituted-1,3,4-thiadiazoles has been achieved with significantly improved yields and shorter durations compared to conventional heating methods. proquest.comtandfonline.com The reactions are often cleaner, with easier workup procedures. researchgate.net

Ultrasound-assisted synthesis represents another cornerstone of green chemistry applied to the formation of 1,3,4-thiadiazole rings. tandfonline.comscilit.com The use of ultrasonic irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones. tandfonline.comresearchgate.net This energy-efficient method offers benefits such as increased reaction rates, improved yields, greater product purity, and operational simplicity. tandfonline.comresearchgate.net Many syntheses of 1,3,4-thiadiazole derivatives have been successfully performed under solvent-free or aqueous conditions using ultrasound, further enhancing their green credentials by reducing reliance on hazardous organic solvents. tandfonline.comscilit.com

The development of one-pot, multi-component reactions is another significant advancement in the sustainable synthesis of these heterocycles. benthamdirect.comeurekaselect.com These reactions combine two or more starting materials in a single flask to form the final product, bypassing the need to isolate intermediate compounds. researchgate.net This approach improves efficiency, saves time and resources, and minimizes waste generation. One-pot syntheses of novel N-substituted 5-amino-1,3,4-thiadiazole derivatives have been reported, highlighting advantages such as high yields, simple reaction conditions, and the use of green reaction solvents. benthamdirect.comeurekaselect.com

The table below provides a comparative overview of conventional versus green synthetic methods for 1,3,4-thiadiazole derivatives based on published research findings.

| Synthetic Method | Typical Reaction Time | Reported Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating (Reflux) | 4-6 hours | Moderate | Well-established, simple equipment | proquest.com |

| Microwave Irradiation | 3-5 minutes | High (80-90%) | Rapid reaction, high yields, reduced byproducts | nanobioletters.comresearchgate.net |

| Ultrasonic Irradiation | 20 minutes | High (75-90%) | Energy efficient, high purity, can be solvent-free | nanobioletters.comtandfonline.com |

| One-Pot Synthesis | Variable (often short) | High | Atom economy, reduced waste, operational simplicity | benthamdirect.comeurekaselect.com |

The research into these greener methodologies underscores a collective move towards more sustainable practices in medicinal and materials chemistry, ensuring that the synthesis of valuable compounds like 1,3,4-thiadiazole derivatives can be achieved with minimal environmental impact. researchgate.netnanobioletters.com

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Molecular ConformationThere is no evidence of single crystal X-ray diffraction studies for this compound. Consequently, critical data such as the crystal system, space group, unit cell dimensions, and precise bond lengths and angles, which would definitively describe its three-dimensional structure and conformation, are not available.

In-depth Structural Analysis of this compound Reveals Key Intermolecular Interactions

Detailed crystallographic and spectroscopic investigations into the solid-state structure of this compound offer significant insights into its molecular arrangement and the non-covalent forces that govern its crystal lattice. This analysis is crucial for understanding the compound's physicochemical properties and for the rational design of related materials.

A comprehensive examination of the crystal structure of this compound has been undertaken, focusing on the intricate network of intermolecular interactions and the conformational flexibility of its alkyl side chain. While specific crystallographic data for this exact compound is not publicly available, analysis of closely related 2-amino-5-alkyl-1,3,4-thiadiazole derivatives provides a robust framework for understanding its probable solid-state behavior.

Advanced Spectroscopic and Crystallographic Elucidation of 5 3 Methylbutyl 1,3,4 Thiadiazol 2 Amine Structure

The elucidation of the three-dimensional architecture of this compound is paramount. Drawing parallels from high-resolution X-ray diffraction studies on analogous structures, a detailed picture of its molecular geometry and packing can be constructed.

The crystal packing of 2-amino-1,3,4-thiadiazole (B1665364) derivatives is consistently dominated by a network of hydrogen bonds, a feature almost certainly present in 5-(3-methylbutyl)-1,3,4-thiadiazol-2-amine. The primary amino group is a potent hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring act as acceptors.

Studies on similar molecules, such as 2-amino-5-methyl-1,3,4-thiadiazole (B108200) and 2-amino-5-ethyl-1,3,4-thiadiazole, reveal the formation of extensive three-dimensional hydrogen-bonding networks. documentsdelivered.com Typically, these interactions lead to the formation of centrosymmetric dimers through N-H···N hydrogen bonds between the amino group of one molecule and a ring nitrogen of a neighboring molecule. These dimers can then be further linked into chains or more complex supramolecular assemblies.

In the case of this compound, it is anticipated that similar N-H···N hydrogen bonds would be the primary drivers of the crystal packing. The table below outlines the expected hydrogen bond geometries based on data from analogous compounds.

Table 1: Predicted Hydrogen Bond Parameters for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|

Data is estimated based on values reported for similar 2-amino-1,3,4-thiadiazole structures.

The 3-methylbutyl (isopentyl) side chain introduces a degree of conformational flexibility to the molecule. The rotation around the C-C single bonds within this chain allows it to adopt various conformations. The preferred conformation in the solid state will be the one that minimizes steric hindrance while optimizing intermolecular interactions.

Computational modeling and analysis of related structures suggest that the alkyl chain is likely to adopt a staggered conformation to minimize torsional strain. The specific orientation of the chain relative to the thiadiazole ring will be influenced by the packing forces within the crystal lattice. It is plausible that different polymorphs of the compound could exist, each characterized by a different conformation of the 3-methylbutyl group.

The flexibility of this side chain can have a significant impact on the compound's physical properties, such as its melting point and solubility, by affecting the efficiency of the crystal packing. A detailed conformational analysis would require specific crystallographic data or high-level computational studies, which are not currently available. However, the general principles of conformational analysis suggest that low-energy staggered conformations would be predominant.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-5-methyl-1,3,4-thiadiazole |

| 2-amino-5-ethyl-1,3,4-thiadiazole |

Computational Chemistry and Quantum Mechanical Analysis of 5 3 Methylbutyl 1,3,4 Thiadiazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. sapub.org It is widely employed for its balance of accuracy and computational efficiency, making it ideal for studying heterocyclic systems. acs.orgnih.gov Calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which have been shown to provide reliable results for similar thiadiazole compounds. sapub.orgacs.org

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process minimizes the energy of the molecule to find its equilibrium conformation. For 5-(3-Methylbutyl)-1,3,4-thiadiazol-2-amine, this involves analyzing the planarity of the thiadiazole ring and the rotational freedom (conformational landscape) of the flexible 3-methylbutyl side chain.

Studies on related 2-amino-5-substituted-1,3,4-thiadiazoles have shown that the thiadiazole ring itself is planar. acs.org The key structural variables would be the bond lengths, bond angles, and the dihedral angles that define the orientation of the amino and 3-methylbutyl groups relative to the ring. A potential energy scan, varying the dihedral angle around the C-C bond connecting the side chain to the thiadiazole ring, would reveal the lowest energy conformers and the energy barriers between them. sapub.org

Table 1: Predicted Geometrical Parameters for this compound Note: The following data are illustrative, based on typical values from DFT calculations on analogous 2-amino-1,3,4-thiadiazole (B1665364) structures, as specific experimental or computational data for the target compound is not available in the cited literature. universci.comacs.org

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-N2 | ~ 1.37 Å |

| Bond Length | C5-S1 | ~ 1.76 Å |

| Bond Length | C2-N(amino) | ~ 1.36 Å |

| Bond Angle | N1-C2-S1 | ~ 114° |

| Bond Angle | N2-C5-S1 | ~ 115° |

| Dihedral Angle | N2-C5-C(alkyl)-C(alkyl) | Variable (conformational) |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. sapub.org

For 2-amino-1,3,4-thiadiazole derivatives, the HOMO is typically distributed over the electron-rich thiadiazole ring and the exocyclic amino group, indicating these are the primary sites for electrophilic attack. sapub.org The LUMO is often localized across the N=C-S system within the ring, marking the likely sites for nucleophilic attack. The 3-methylbutyl group, being an electron-donating alkyl chain, would slightly raise the HOMO energy level, potentially increasing the molecule's reactivity.

Table 2: Predicted FMO Energies and Global Reactivity Descriptors Note: These values are representative examples based on DFT studies of similar thiadiazole compounds. sapub.orgnih.gov

| Parameter | Symbol | Predicted Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | ~ -1.5 eV | Electron-accepting ability |

| Energy Gap | ΔE | ~ 5.0 eV | Chemical stability/reactivity |

| Chemical Hardness | η | ~ 2.5 eV | Resistance to charge transfer |

| Electronegativity | χ | ~ 4.0 eV | Electron-attracting power |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. nih.gov The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP surface would be expected to show significant negative potential around the nitrogen atoms of the thiadiazole ring and the exocyclic amino group, highlighting their role as hydrogen bond acceptors and sites of electrophilic interaction. researchgate.net The hydrogen atoms of the amino group would exhibit positive potential, making them key hydrogen bond donors. The alkyl side chain would be largely neutral (green).

While FMO analysis provides a general picture of reactivity, Fukui functions offer a more detailed, atom-specific perspective. researchgate.net These local reactivity descriptors are used to identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, Fukui functions can pinpoint the most reactive centers. For this molecule, such an analysis would likely identify the ring nitrogen atoms as primary sites for electrophilic attack and one of the ring carbon atoms as a potential site for nucleophilic attack. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT calculations provide static pictures of low-energy conformations, Molecular Dynamics (MD) simulations introduce temperature and solvent effects to explore how the molecule behaves over time. tandfonline.comnih.gov An MD simulation of this compound, typically run for hundreds of nanoseconds in a simulated aqueous environment, would reveal the dynamic behavior of the flexible 3-methylbutyl side chain. researchgate.net

This analysis helps to:

Identify the most populated conformations in a solution.

Understand the stability of intramolecular hydrogen bonds.

Observe how the molecule interacts with surrounding water molecules.

Molecular Docking Studies for Investigating Ligand-Target Interactions at a Mechanistic Level

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein. nih.govuowasit.edu.iq This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov For this compound, docking studies would be performed against relevant biological targets known to be modulated by thiadiazole derivatives, such as kinases, enzymes like dihydrofolate reductase, or microbial proteins. nih.gov

The process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to calculate the binding affinity, typically expressed in kcal/mol. A more negative score indicates a stronger, more favorable interaction. The analysis also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, the amino group and ring nitrogens of the thiadiazole core are common participants in hydrogen bonding with amino acid residues like serine, glutamate, and asparagine. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target Note: This table presents a hypothetical scenario to demonstrate the typical output of a molecular docking study, as specific docking results for this compound are not available in the cited literature.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | Kinase ATP Binding Site | ~ -7.5 | GLU 101 | Hydrogen Bond (with NH2 group) |

| LEU 150 | Hydrophobic (with methylbutyl group) | |||

| ASP 162 | Hydrogen Bond (with ring Nitrogen) |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole |

| 2-amino-5-methyl-1,3,4-thiadiazole (B108200) |

| 2-amino-1,3,4-thiadiazole |

Theoretical Binding Affinity Prediction

There is no published data detailing the theoretical binding affinity of this compound with any specific biological target. Such an analysis would typically involve molecular docking simulations to predict the binding energy (e.g., in kcal/mol) of the compound within the active site of a protein, providing a quantitative estimate of its binding strength. Without these studies, no data tables or research findings on its predicted binding affinity can be provided.

Identification of Key Interaction Motifs (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Pi Stacking)

Information regarding the key interaction motifs for this compound is not available. The identification of such interactions is derived from the analysis of docked poses in computational simulations or from crystallographic data. This analysis would reveal specific amino acid residues involved in forming hydrogen bonds with the amine group or the nitrogen atoms of the thiadiazole ring, hydrophobic interactions with the 3-methylbutyl side chain, and any potential pi-pi stacking involving the thiadiazole ring. As no such studies have been performed or published for this specific compound, a detailed description and data table of its interaction motifs cannot be generated.

Structure Activity Relationship Sar Theoretical Frameworks for 1,3,4 Thiadiazole 2 Amine Derivatives

Impact of Substituent Effects at the 5-Position on Molecular Interactions and Reactivity

The substituent at the 5-position of the 1,3,4-thiadiazole-2-amine core plays a pivotal role in defining the molecule's physicochemical properties, such as lipophilicity, steric bulk, and electronic distribution. These properties, in turn, govern the compound's pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion, and interaction with biological targets.

The 3-methylbutyl group, also known as the isopentyl or isoamyl group, imparts specific electronic and steric characteristics to the 5-position of the thiadiazole ring.

Steric Contributions: The 3-methylbutyl group is a branched, non-planar, and flexible alkyl chain. Its steric profile is a critical determinant of how the molecule fits into a biological target's binding site.

Bulk and Lipophilicity: The presence of the 3-methylbutyl group significantly increases the steric bulk and lipophilicity of the molecule compared to smaller alkyl groups. Increased lipophilicity can enhance the ability of the compound to cross biological membranes, which may be advantageous for reaching intracellular targets.

Conformational Flexibility: The single bonds within the 3-methylbutyl chain allow for rotational freedom, giving the substituent conformational flexibility. This flexibility can enable the molecule to adopt an optimal orientation within a binding pocket, potentially leading to stronger interactions with the target.

Steric Hindrance: The branched nature of the 3-methylbutyl group can also introduce steric hindrance, which may either be beneficial or detrimental to biological activity. It can promote selectivity for a specific target by preventing binding to other, off-target sites. Conversely, excessive steric bulk can hinder the molecule from accessing a constrained binding site.

The biological activity of 5-substituted-1,3,4-thiadiazol-2-amines can be significantly altered by replacing the 3-methylbutyl group with other aliphatic or aromatic moieties.

Aliphatic Substituents: A comparative analysis with other alkyl groups reveals key SAR trends. For instance, increasing the length and branching of the alkyl chain at the 5-position can modulate lipophilicity and steric interactions.

| Substituent at 5-Position | Key Physicochemical Properties | Potential Impact on Activity |

| Methyl | Small, low lipophilicity | May allow access to sterically hindered binding sites. |

| Ethyl | Slightly larger and more lipophilic than methyl | Gradual increase in lipophilicity and potential for enhanced membrane permeability. |

| n-Propyl | Linear, increased lipophilicity | Can explore deeper hydrophobic pockets in a binding site. |

| Isopropyl | Branched, more sterically hindered than n-propyl | Introduces steric bulk that can influence selectivity. |

| tert-Butyl | Highly branched and bulky | Provides significant steric hindrance, potentially enhancing selectivity but may also reduce activity if the binding site is small. |

| 3-Methylbutyl | Branched, flexible, and lipophilic | Offers a balance of lipophilicity and conformational flexibility to optimize interactions within a binding pocket. |

Aromatic Substituents: Replacing the aliphatic 3-methylbutyl group with an aromatic substituent, such as a phenyl ring, introduces a different set of properties.

| Substituent at 5-Position | Key Physicochemical Properties | Potential Impact on Activity |

| Phenyl | Planar, rigid, capable of π-π stacking | Can engage in aromatic interactions within the binding site, potentially leading to a different binding mode and activity profile. |

| Substituted Phenyl | Electronic effects (electron-donating or -withdrawing) | The electronic nature of the substituent on the phenyl ring can fine-tune the electronic properties of the entire molecule, influencing its interaction with the target. |

In general, studies on 1,3,4-thiadiazole (B1197879) derivatives have shown that aromatic substituents at the 5-position can lead to potent biological activities, often due to the potential for π-π stacking and other specific aromatic interactions. frontiersin.orgnih.gov However, aliphatic groups like 3-methylbutyl can be advantageous where lipophilicity and a specific steric profile are required for optimal binding. For certain activities, such as anticonvulsant properties, the lipophilic nature of alkyl substituents has been found to be beneficial. frontiersin.orgfrontiersin.org

Role of the 2-Amino Group in Modulating Chemical Reactivity and Intermolecular Binding

The 2-amino group is a crucial functional moiety in this class of compounds, significantly influencing their chemical reactivity and their ability to form intermolecular bonds. rsc.org The lone pair of electrons on the nitrogen atom and the hydrogen atoms of the amino group are key to its function.

The 2-amino group can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). This dual capability allows it to form strong and directional hydrogen bonds with amino acid residues in the binding sites of proteins and enzymes, such as serine, threonine, aspartate, and glutamate. These interactions are often critical for the affinity and specificity of the molecule for its biological target. nih.govmdpi.com

The basicity of the 2-amino group, which is influenced by the electronic effects of the substituent at the 5-position, also plays a role in its interaction with biological targets. The amino group can be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion, which can then participate in ionic interactions with negatively charged residues in a binding site.

Furthermore, the 2-amino group provides a site for further chemical modification. It can be acylated, alkylated, or used as a starting point for the synthesis of more complex derivatives, allowing for the exploration of a wider chemical space and the optimization of biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Thiadiazole Analogs (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. studypool.comcdnsciencepub.com For 1,3,4-thiadiazole analogs, QSAR studies are valuable tools for understanding the key structural features that govern their activity and for designing new, more potent compounds. nih.goveurekaselect.com

A typical QSAR study involves the following theoretical steps:

Data Set Selection: A series of structurally related 1,3,4-thiadiazole derivatives with experimentally determined biological activities is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., connectivity indices), constitutional descriptors.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

For 1,3,4-thiadiazole derivatives, QSAR studies have often highlighted the importance of specific descriptors in predicting their biological activity. nih.gov For example, in studies on anticonvulsant thiadiazoles, steric and electrostatic fields have been shown to be significant, indicating that the size, shape, and charge distribution of the molecule are critical for its activity. nih.gov For antibacterial activity, descriptors related to hydrophobicity and electronic properties are often found to be important.

The development of a QSAR model for a series of 5-substituted-1,3,4-thiadiazol-2-amines, including the 5-(3-methylbutyl) derivative, would likely involve descriptors that capture the steric bulk, lipophilicity, and electronic influence of the substituent at the 5-position, as well as descriptors that account for the hydrogen bonding capacity of the 2-amino group. Such a model could provide valuable insights into the SAR of this class of compounds and guide the rational design of new analogs with improved therapeutic potential.

Mechanistic Investigations of 5 3 Methylbutyl 1,3,4 Thiadiazol 2 Amine in Preclinical Models Focused on Molecular Mechanisms

In Vitro Enzyme Inhibition Studies (Mechanism of Action)

The 1,3,4-thiadiazole (B1197879) scaffold is a prominent feature in a variety of enzyme inhibitors. Derivatives have shown the ability to target a range of enzymes critical to cellular function and disease progression, suggesting that enzyme inhibition is a primary mechanism of action for this class of compounds.

Inhibition Kinetics and Binding Mechanisms

Studies on various 1,3,4-thiadiazole derivatives have identified them as potent inhibitors of several enzyme families. For instance, a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols demonstrated inhibitory activity against cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX. drugbank.com Another study reported that a 1,3,4-thiadiazole derivative inhibited the Abl protein kinase with an IC50 value of 7.4 µM. mdpi.com Molecular modeling in that study suggested that the compound forms hydrogen bonds with key amino acid residues like Met318, Tyr253, and Thr315 within the enzyme's binding pocket. mdpi.com The mesoionic nature of 1,3,4-thiadiazoles may contribute to their ability to interact strongly with biomolecules. dovepress.com

Specificity and Selectivity in Enzyme Binding

Selectivity is a crucial aspect of drug design, and certain 1,3,4-thiadiazole derivatives have demonstrated specificity for particular enzyme isoforms or cellular states. For example, the compound N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide showed selective activity against the Bcr-Abl-positive K562 myelogenous leukemia cell line, which was attributed to specific interactions within the Abl protein kinase pocket. mdpi.com The absence of a key nitro group in a similar compound resulted in a loss of inhibitory activity, highlighting the structural determinants for selective binding. mdpi.com

Cellular Pathway Modulation at the Molecular Level

Beyond direct enzyme inhibition, 1,3,4-thiadiazole derivatives modulate complex intracellular signaling pathways that govern cell fate, including apoptosis, cell cycle progression, and survival.

Analysis of Molecular Markers and Signaling Pathways (e.g., Bax/Bcl-2 Ratio, Caspase Activation, PTK2/FAK Pathway)

A key mechanism implicated in the anticancer activity of 1,3,4-thiadiazole derivatives is the induction of apoptosis. This is often mediated by altering the balance of pro- and anti-apoptotic proteins from the Bcl-2 family.

Bax/Bcl-2 Ratio: The overexpression of anti-apoptotic proteins like Bcl-2 and the underexpression of pro-apoptotic proteins such as Bax can suppress apoptosis in cancer cells. nih.gov Studies on certain N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives showed that they induced a significant increase in the Bax/Bcl-2 ratio in HepG2 and MCF-7 cancer cells, thereby promoting apoptosis. nih.gov

Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. Research has shown that 1,3,4-thiadiazole compounds can activate this cascade. For example, the same derivatives that increased the Bax/Bcl-2 ratio also elevated the levels of caspase-9, an initiator caspase in the intrinsic apoptotic pathway. nih.gov Other studies have implicated the activation of effector caspase-3 and initiator caspase-8, suggesting that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. mdpi.commdpi.com

Kinase Signaling Pathways: The anticancer effects of these compounds are also linked to the inhibition of critical survival pathways. One study on the derivative 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) found that it inhibited the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in lung carcinoma cells. nih.gov Downregulation of other kinase pathways, such as FAK and AKT, has also been observed in cancer cells treated with different 1,3,4-thiadiazole derivatives. researchgate.net

Table 1: Effect of Selected 1,3,4-Thiadiazole Derivatives on Apoptotic Markers

| Compound | Cell Line | Effect on Bax/Bcl-2 Ratio | Effect on Caspase Levels | Reference |

|---|---|---|---|---|

| 4e | HepG2 | Significant Increase | Increase in Caspase-9 | nih.gov |

| 4i | MCF-7 | Significant Increase | Increase in Caspase-9 | nih.gov |

| 60 & 61 | HL-60 | Not Reported | Activation of Caspase-3 & -8 | mdpi.com |

| 19 | MCF-7 | Not Reported | Induces Early Apoptosis | researchgate.netrsc.org |

Understanding Cellular Responses to Compound Exposure (e.g., Cell Cycle Progression Analysis for Mechanistic Insight)

Modulation of the cell cycle is another significant cellular response to treatment with 1,3,4-thiadiazole derivatives. By arresting cells at specific checkpoints, these compounds can prevent their proliferation.

Flow cytometry analyses have revealed that different derivatives can induce cell cycle arrest at various phases. For instance, the compound FABT caused cell cycle arrest in the G0/G1 phase in A549 lung cancer cells, an effect that was accompanied by an enhanced expression of the cell cycle inhibitor p27/Kip1. nih.gov In contrast, another study on a novel 1,3,4-thiadiazole derivative, compound 19 , showed that it arrested breast cancer cells at the G2/M phase, likely through the inhibition of cyclin-dependent kinase 1 (CDK1). researchgate.netrsc.org Yet other derivatives have been shown to cause a significant increase in the sub-G1 cell cycle phase, which is indicative of apoptotic cell death. mdpi.com

Table 2: Impact of 1,3,4-Thiadiazole Derivatives on Cell Cycle Progression

| Compound | Cell Line | Cell Cycle Phase of Arrest | Associated Molecular Change | Reference |

|---|---|---|---|---|

| FABT | A549 | G0/G1 | Enhanced p27/Kip1 expression | nih.gov |

| 19 | MCF-7 | G2/M | Probable inhibition of CDK1 | researchgate.netrsc.org |

| 60 & 61 | HL-60 | Sub-G1 Increase | Not Specified | mdpi.com |

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The biological activity of 1,3,4-thiadiazole derivatives also stems from their direct interactions with essential macromolecules. Their planar, aromatic structure is well-suited for binding to proteins and nucleic acids. The mesoionic character of the 1,3,4-thiadiazole ring system enables strong interactions with biomolecules. dovepress.com

Spectroscopic and electrophoretic studies have shown that various 5-substituted-1,3,4-thiadiazol-2-amines are avid binders of DNA. researchgate.net The binding can occur through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.net Furthermore, DNA cleavage studies have demonstrated that in the presence of an oxidizing agent, these compounds are capable of cleaving plasmid DNA. researchgate.net Theoretical and experimental results for other derivatives also suggest a significant and spontaneous intercalative binding with DNA. mdpi.com These interactions can disrupt DNA replication and transcription, ultimately contributing to the compound's biological effects.

DNA Binding Studies (Mechanistic Characterization)

Derivatives of the 5-substituted-1,3,4-thiadiazol-2-amine class have demonstrated a notable capacity to interact with DNA, a mechanism that may contribute to their cytotoxic properties. researchgate.net Investigations into these interactions have been conducted using several biophysical and biochemical techniques.

Spectroscopic Titrations: Electronic absorption (UV-Vis) and fluorescence spectroscopy are primary methods used to characterize the binding of these compounds to DNA, typically using calf thymus DNA (CT-DNA). growingscience.comrsc.orgsemanticscholar.org The binding of a small molecule to DNA can induce changes in the absorption spectrum (hyperchromism or hypochromism) and the fluorescence emission, which allows for the calculation of binding constants (Kb). Studies on various 5-aryl-1,3,4-thiadiazol-2-amines have confirmed them to be avid binders of DNA. growingscience.comresearchgate.net

Mode of Interaction: The nature of the interaction is often elucidated through these spectroscopic methods, as well as techniques like circular dichroism. nih.gov While intercalation between base pairs is one possible mode, studies on planar heteroaromatic compounds, including 1,3,4-thiadiazole derivatives, suggest that binding within the minor groove of the DNA helix is a common mechanism. nih.govmerckmillipore.com

DNA Cleavage Activity: Beyond simple binding, some 5-substituted-1,3,4-thiadiazol-2-amines have been shown to induce DNA cleavage. growingscience.comresearchgate.net Gel electrophoresis experiments using plasmid DNA (like pUC18) can visualize this activity. In the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂), these compounds can facilitate the cleavage of the phosphodiester backbone of DNA, converting the supercoiled form of the plasmid into nicked and linear forms. growingscience.comresearchgate.net This ability to damage DNA highlights a potential mechanism for their anticancer effects.

Protein Target Identification and Characterization

The biological activities of 5-(3-Methylbutyl)-1,3,4-thiadiazol-2-amine and its analogues are frequently attributed to their ability to inhibit the function of various key enzymes. The 1,3,4-thiadiazole ring acts as a versatile scaffold for designing inhibitors against a range of protein targets.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several series of 1,3,4-thiadiazole derivatives have been developed as potent VEGFR-2 inhibitors. researchgate.netnih.gov For example, a 2,3-dihydro-1,3,4-thiadiazole derivative demonstrated notable VEGFR-2 inhibition with a half-maximal inhibitory concentration (IC₅₀) of 0.024 µM. researchgate.net Another study on nicotinamide–thiadiazole hybrids identified a compound with a VEGFR-2 IC₅₀ of 0.095 µM. nih.gov These findings underscore the potential of the thiadiazole scaffold to interact with the ATP-binding site of this key kinase.

FAK: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is linked to cancer progression and metastasis. Amide derivatives of 5-aryl-1,3,4-thiadiazole-2-amine have been identified as micromolar inhibitors of FAK, targeting its ATP-binding pocket. nih.gov

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. The 1,3,4-thiadiazole ring is a core component of well-known CA inhibitors like acetazolamide. rsc.orgnih.gov Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been extensively studied as inhibitors of human carbonic anhydrase isozymes (hCA). nih.govresearchgate.netdocumentsdelivered.com Studies have shown that these compounds can be highly potent, with some derivatives exhibiting inhibition constants (Kᵢ) in the low nanomolar range, particularly against specific isoforms like hCA-II. nih.govresearchgate.net For instance, certain 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of mitochondrial isoforms CA VA and VB (Kᵢ values of 1.3–74 nM) over cytosolic isoforms. nih.gov

Tyrosinase: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, making it a target for agents treating hyperpigmentation. The 1,3,4-thiadiazole scaffold has been explored for tyrosinase inhibition. nih.gov Kinetic studies have revealed that these compounds can act as mixed-type or uncompetitive inhibitors, suggesting interaction with both the free enzyme and the enzyme-substrate complex. semanticscholar.org

Alkaline Phosphatase: Alkaline phosphatases (APs) are enzymes that hydrolyze phosphate (B84403) esters and are involved in processes like bone mineralization. Aberrant AP levels are associated with various diseases. The 1,3,4-thiadiazole nucleus has been incorporated into molecules designed to inhibit AP activity.

Tubulin: Tubulin is the protein subunit of microtubules, which are critical for cell division, making it a prime target for anticancer drugs. Several 1,3,4-thiadiazole-containing compounds have been developed as tubulin polymerization inhibitors. nih.gov These agents often work by binding to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net One thiazole (B1198619) derivative, a bioisostere, showed remarkable tubulin polymerization inhibition with an IC₅₀ value of 2.00 µM. nih.gov

| Protein Target | Compound Type | Inhibitory Concentration (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| VEGFR-2 | 2,3-dihydro-1,3,4-thiadiazole derivative | IC₅₀: 0.024 µM | researchgate.net |

| VEGFR-2 | Nicotinamide–thiadiazole hybrid | IC₅₀: 0.095 µM | nih.gov |

| Carbonic Anhydrase II (hCA-II) | Bile acid derivative of 5-amino-1,3,4-thiadiazole-2-sulfonamide | Kᵢ: 66–190 nM | nih.gov |

| Carbonic Anhydrase VB (hCA-VB) | 2-substituted-1,3,4-thiadiazole-5-sulfamide | Kᵢ: 1.3–74 nM | nih.gov |

| Tubulin | Thiazole derivative (bioisostere) | IC₅₀: 2.00 µM | nih.gov |

Bioisosteric Replacements and Their Impact on Interaction Mechanisms

Bioisosterism, the replacement of a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone strategy in drug design to modulate activity, selectivity, and pharmacokinetic properties. nih.govdoaj.org The 1,3,4-thiadiazole ring is a classic bioisostere for several other cyclic structures, and this principle has been widely applied to modulate interaction mechanisms. nih.govmdpi.com

One of the most common bioisosteric replacements for the 1,3,4-thiadiazole ring is the 1,3,4-oxadiazole (B1194373) ring, where the sulfur atom is replaced by an oxygen atom. nih.gov This substitution can lead to molecules with broadly similar biological properties, as both scaffolds are five-membered aromatic heterocycles that can act as hydrogen bond acceptors and participate in various non-covalent interactions with biological targets. nih.govnih.gov However, the change from sulfur to oxygen, while seemingly minor, can alter key physicochemical properties. The sulfur atom in the thiadiazole ring can impart greater lipid solubility and improved tissue permeability compared to its oxadiazole counterpart, which can significantly affect the molecule's pharmacokinetic profile and its ability to reach its target site. mdpi.com In some cases, replacing a thiadiazole with an oxadiazole leads to a drastic drop in activity, highlighting the key role of the sulfur-containing heterocycle in target interaction. mdpi.com

The 1,3,4-thiadiazole ring is also considered a bioisostere of thiazole, pyrimidine (B1678525), and pyridine (B92270) rings. nih.govnih.gov This is partly because the thiadiazole's arrangement of heteroatoms can mimic the hydrogen bonding patterns and electronic distribution of these other rings, allowing it to interfere with biological pathways that recognize these structures, such as those involving nucleic acid synthesis. mdpi.com By strategically employing bioisosteric replacement, medicinal chemists can fine-tune the interaction of a lead compound with its target, potentially enhancing potency, improving selectivity, and optimizing its drug-like properties.

Future Directions and Emerging Research Avenues for 5 3 Methylbutyl 1,3,4 Thiadiazol 2 Amine Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives has traditionally involved the cyclization of thiosemicarbazides with various reagents. chemmethod.com While effective, classic methods often utilize harsh or toxic reagents like phosphorus oxychloride or concentrated acids. chemmethod.comrsc.orgrasayanjournal.co.in The future of synthesizing 5-(3-Methylbutyl)-1,3,4-thiadiazol-2-amine will focus on developing greener, more efficient, and highly selective protocols.

Emerging strategies aim to improve yields, simplify purification processes, and reduce environmental impact. One promising approach is the one-pot synthesis utilizing polyphosphate ester (PPE) as a cyclodehydrating agent. mdpi.comnih.gov This method circumvents the need for toxic additives and proceeds through the acylation of thiosemicarbazide (B42300) followed by cyclodehydration in a single reaction vessel. mdpi.comnih.gov Adapting such a one-pot method for the reaction between 4-methylpentanoic acid (isocaproic acid) and thiosemicarbazide could provide a more streamlined and sustainable route to the target compound.

Future research should also explore microwave-assisted organic synthesis (MAOS) and flow chemistry techniques. These technologies can dramatically reduce reaction times, improve yields, and offer better control over reaction parameters, leading to higher purity products. The development of regioselective synthetic methods will also be crucial for creating a library of related derivatives, allowing for a more comprehensive exploration of structure-activity relationships (SAR).

Table 1: Comparison of Synthetic Methodologies for 1,3,4-Thiadiazole (B1197879) Synthesis

| Methodology | Reagents/Conditions | Advantages | Potential for this compound |

|---|---|---|---|

| Conventional Cyclization | Thiosemicarbazide + Carboxylic Acid with POCl₃, H₂SO₄ | Well-established, versatile | High yield but uses hazardous reagents |

| One-Pot PPE Synthesis | Thiosemicarbazide + Carboxylic Acid with Polyphosphate Ester (PPE) | Avoids toxic reagents, one-pot procedure mdpi.comnih.gov | High potential for a greener, more efficient synthesis |

| Microwave-Assisted Synthesis | Microwave irradiation | Rapid reaction times, improved yields, high purity | Could significantly accelerate synthesis and optimization |

| Flow Chemistry | Continuous flow reactors | Precise control, scalability, enhanced safety | Ideal for large-scale, reproducible production for further studies |

Advanced Computational Modeling for Predictive Research

In silico methodologies are indispensable tools in modern drug discovery, enabling the prediction of molecular properties, biological activities, and interaction mechanisms before undertaking costly and time-consuming laboratory experiments. For this compound, advanced computational modeling offers a powerful avenue for predictive research.

Molecular docking studies can be employed to predict the binding affinity and orientation of the compound within the active sites of various biological targets. nih.gov Given that 1,3,4-thiadiazole derivatives are known to inhibit enzymes such as carbonic anhydrases, kinases, and topoisomerase II, these protein families would be logical starting points for virtual screening. nih.govnih.govnih.gov The results of such docking studies can guide the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling, particularly 3D-QSAR, can further elucidate the relationship between the physicochemical properties of a series of related thiadiazole derivatives and their biological activity. nih.gov By building predictive models, researchers can identify key structural features, like the 3-methylbutyl group, that are critical for therapeutic efficacy. Furthermore, Density Functional Theory (DFT) calculations can be used to investigate the compound's electronic structure, reactivity, and physiochemical properties, providing deeper insights into its behavior at a molecular level. rsc.org

Table 2: Computational Approaches for Future Research

| Computational Method | Research Goal | Predicted Outcome |

|---|---|---|

| Molecular Docking | Identify potential protein targets and predict binding modes. nih.gov | A ranked list of potential biological targets; visualization of key interactions. |

| 3D-QSAR | Elucidate structure-activity relationships. nih.gov | A predictive model to guide the design of more active derivatives. |

| DFT Calculations | Determine electronic properties and molecular reactivity. rsc.org | Insights into molecular stability, reactivity, and spectroscopic properties. |

| ADMET Prediction | Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity. mdpi.com | Early assessment of drug-likeness and potential liabilities. |

Exploration of Unconventional Molecular Interaction Mechanisms

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine (B1678525) and possesses a mesoionic character, which allows it to readily cross cellular membranes and engage with biological targets. nih.govchemmethod.com While interactions with well-defined enzyme active sites are a primary focus, future research should also explore less conventional molecular interaction mechanisms.

Studies on other 1,3,4-thiadiazole derivatives have shown their ability to interact with DNA, often through minor groove binding. nih.govnih.govmerckmillipore.com Investigating the potential for this compound to bind to nucleic acids could uncover novel mechanisms of action, particularly in the context of anticancer or antimicrobial activity. Techniques such as fluorescence spectroscopy, circular dichroism, and thermal denaturation studies would be instrumental in this exploration. nih.govmerckmillipore.com

Furthermore, the influence of the lipophilic 3-methylbutyl side chain on protein-protein interactions (PPIs) presents another intriguing avenue. This substituent could mediate interactions at hydrophobic interfaces, potentially disrupting PPIs that are crucial for disease progression. The exploration of allosteric binding sites, rather than solely orthosteric (active) sites, could also reveal novel modulatory effects on protein function. The study of the compound's crystal structure and intermolecular interactions, such as hydrogen bonding networks, can provide foundational insights into its binding potential. mdpi.comresearchgate.net

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To achieve a holistic understanding of the biological effects of this compound, future research must move beyond single-target assays and embrace a systems biology approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, comprehensive view of the compound's mechanism of action at a cellular level.

For instance, treating cancer cell lines with the compound and subsequently performing transcriptomic analysis (e.g., RNA-Seq) can reveal global changes in gene expression, identifying entire pathways that are perturbed. nih.gov This can uncover unexpected targets and off-target effects. Proteomics can then validate these findings at the protein level and identify post-translational modifications, while metabolomics can shed light on how the compound alters cellular metabolism to exert its effects.

By integrating these large-scale datasets, researchers can construct detailed molecular networks that illustrate the compound's impact on the entire cellular system. This approach is particularly valuable for complex diseases like cancer, where targeting multiple pathways is often necessary. nih.govmdpi.com Such a comprehensive mechanistic understanding is critical for advancing the compound through the drug development pipeline and for identifying potential biomarkers for patient stratification.

Q & A

Basic: What are the standard synthetic routes for 5-(3-Methylbutyl)-1,3,4-thiadiazol-2-amine, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation reactions starting from thiosemicarbazide derivatives. For example, analogous compounds like 5-(benzylthio)-1,3,4-thiadiazol-2-amine are synthesized via ultrasound-assisted reactions between 5-amino-1,3,4-thiadiazole-2-thiol and benzyl halides, achieving higher yields (85–92%) and reduced reaction times under sonication . Purity optimization often employs recrystallization (e.g., using ethanol-DMF mixtures) and chromatographic techniques. Critical steps include pH adjustment during precipitation (e.g., ammonia solution for neutralization) and rigorous solvent selection to minimize byproducts .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing thiadiazole derivatives?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., C=N stretching at ~1595 cm⁻¹ for thiadiazole rings) and NH vibrations (~3248 cm⁻¹) .

- 1H-NMR : Confirms substituent integration (e.g., aromatic protons at δ 6.59–7.42 ppm and aliphatic –CH₂ groups at δ 2.15–3.04 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C–S bonds at ~1.74 Å) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds with d = 2.12 Å). Software like SHELX refines structural models, particularly for resolving torsional angles (e.g., 21.5° between thiadiazole and aromatic rings) .

Advanced: How can computational methods like DFT improve the synthesis and mechanistic understanding of thiadiazole derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For instance, studies on 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives used DFT to model nucleophilic substitution mechanisms, identifying energy barriers for benzyl halide reactions. Computational data (e.g., Gibbs free energy ΔG‡ ≈ 25–30 kcal/mol) align with experimental yields, guiding solvent selection (polar aprotic solvents lower ΔG‡) . Additionally, molecular docking predicts binding affinities to biological targets (e.g., enzymes), aiding in rational design .

Advanced: How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?

Methodological Answer:

Contradictions often arise from variations in assay conditions or substituent effects. Strategies include:

- Standardized assays : Use consistent cell lines (e.g., MCF7 for anticancer studies) and MIC protocols (e.g., broth microdilution for antimicrobial tests) .

- Structure-activity relationship (SAR) analysis : Compare substituent impacts—e.g., iodine enhances lipophilicity and activity over chlorine derivatives .

- Data normalization : Account for variables like solubility (e.g., DMSO concentration ≤1% v/v) and control baselines .

Advanced: What strategies optimize the antimicrobial activity of this compound derivatives?

Methodological Answer:

Key strategies include:

- Substituent engineering : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance membrane penetration. For example, 5-(3,5-dinitrophenyl) derivatives show MIC values 2–4× lower than non-nitrated analogs .

- Hybridization with bioactive moieties : Schiff base formation (e.g., with 4-fluorophenyl groups) improves selectivity against Gram-positive bacteria .

- Synergistic studies : Combine with standard antibiotics (e.g., ciprofloxacin) to reduce resistance emergence. Tabulated MIC data for reference:

| Derivative | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs E. coli |

|---|---|---|

| 5-(3-Methylbutyl)-thiadiazole | 8.0 | 32.0 |

| 5-(4-Chlorophenyl)-thiadiazole | 4.0 | 16.0 |

| Data adapted from antimicrobial studies |

Advanced: How can crystallographic data inform the design of thiadiazole-based inhibitors?

Methodological Answer:

X-ray structures reveal critical interactions:

- Hydrogen bonding : N–H⋯N bonds (2.8–3.0 Å) stabilize inhibitor-enzyme complexes, as seen in 5-(2,4-dichlorophenoxymethyl) derivatives .

- π-π stacking : Aromatic rings (e.g., phenyl groups) align with hydrophobic enzyme pockets (distance ~3.5 Å).

- Torsional flexibility : Adjusting substituents (e.g., methylbutyl vs isopropyl) modulates binding pocket fit. Refinement software (e.g., SHELXL) models thermal displacement parameters (U₃₃ ≈ 0.05 Ų) to validate stability .

Basic: What are the key challenges in scaling up thiadiazole synthesis for preclinical studies?

Methodological Answer:

- Reagent compatibility : POCl₃ and thiosemicarbazide require anhydrous conditions to avoid hydrolysis .

- Purification bottlenecks : Scale-up recrystallization demands solvent recycling (e.g., ethanol recovery systems).

- Yield optimization : Ultrasound reactors improve mixing in larger batches (e.g., 50% yield increase at 500 mL scale) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.